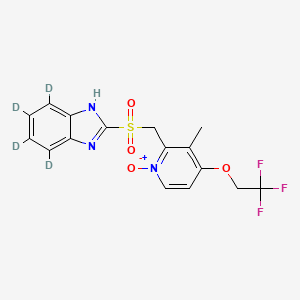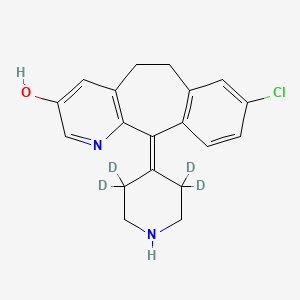
Tiroxina-13C6
Descripción general
Descripción
Thyroxine-13C6 is a thyroxine molecule labeled with 13 carbon isotopes . Thyroxine is a hormone secreted by the thyroid gland, which plays an important role in the body’s growth, development, metabolism, and energy regulation .
Synthesis Analysis
The preparation method of Thyroxine-13C6 is usually obtained by chemical synthesis or Biological Synthesis . The method of chemical synthesis involves the introduction of a compound containing the 13C isotope into the structure of thyroxine .Molecular Structure Analysis
The empirical formula of Thyroxine-13C6 is 13C6C9H11I4NO4 . Its molecular weight is 782.83 .Chemical Reactions Analysis
Thyroxine-13C6 is used in LC-MS/MS-based experiments for the quantitation of the free and total thyroid hormones and their metabolites in serum .Physical and Chemical Properties Analysis
Thyroxine-13C6 is a liquid and is stored at a temperature of -20°C . It is used as a certified reference material .Aplicaciones Científicas De Investigación
Análisis Cuantitativo en Investigación Clínica
La Tiroxina-13C6 se utiliza en la Cromatografía Líquida de Espectrometría de Masas de Triple Cuadrupolo (LC-MS/MS) para el análisis cuantitativo de las hormonas tiroideas y sus metabolitos en suero {svg_1}. Este método es particularmente útil para la investigación clínica, ya que permite el análisis rápido de múltiples analitos con estructuras y propiedades fisicoquímicas similares y diferentes {svg_2}.
Determinación del Hipertiroidismo o Hipotiroidismo
La this compound se puede utilizar como un estándar interno para la cuantificación de los niveles séricos de T4 libre y total mediante LC-MS/MS {svg_3}. Esto ayuda en la determinación del hipertiroidismo o hipotiroidismo y en el seguimiento del tratamiento con hormonas tiroideas sintéticas {svg_4}.
3. Investigación sobre las Hormonas Tiroideas y los Metabolitos La this compound se utiliza en estudios de investigación para evaluar diversas columnas y combinaciones de disolventes, así como técnicas simples y fáciles de preparación de muestras {svg_5}. Esto ayuda en el desarrollo de un método analítico LC-MS/MS que puede demostrar la separación cromatográfica, la detección y la cuantificación de las hormonas tiroideas y sus metabolitos {svg_6}.
Cromatografía de Gases (GC)
La this compound es adecuada para la cromatografía de gases (GC), un tipo común de cromatografía utilizada en química analítica para separar y analizar compuestos que pueden vaporizarse sin descomponerse {svg_7}.
Cromatografía Líquida (LC)
La this compound también es adecuada para la cromatografía líquida (LC), una técnica que se utiliza para separar una muestra en sus partes individuales {svg_8}. Esta separación se produce en función de las interacciones de la muestra con las fases móvil y estacionaria {svg_9}.
Material de Referencia Certificado
La this compound se utiliza como material de referencia certificado {svg_10}. Los Materiales de Referencia Certificados (CRM) son controles o estándares que se utilizan para comprobar la calidad y la trazabilidad de los productos {svg_11}.
Mecanismo De Acción
Target of Action
Thyroxine-13C6 is an isotopically labeled form of the thyroid hormone, thyroxine (T4) . The primary targets of thyroxine are the cells in the body, as it is involved in various biological processes such as growth, neurodevelopment, carbohydrate and oxygen metabolism, and protein synthesis .
Mode of Action
Thyroxine-13C6, like its natural counterpart, interacts with thyroid hormone receptors (TRs) in the body . These receptors are found in the nuclei of cells and, when activated by thyroxine, can initiate a series of events leading to gene expression . This interaction results in the regulation of various metabolic processes in the body .
Biochemical Pathways
Thyroxine affects several biochemical pathways. It plays a crucial role in the hypothalamic-pituitary-thyroid (HPT) axis, a complex system involving multiple feedback and feed-forward loops . Thyroxine also influences the regulation of sensitivity to thyroid hormones at the level of other target tissues . Furthermore, it is involved in the regulation of metabolic processes essential for normal growth and development .
Pharmacokinetics
The pharmacokinetics of thyroxine involves its absorption, distribution, metabolism, and excretion . About 70-80% of an oral dose of thyroxine is absorbed from the intestine . Maximum plasma concentrations of thyroxine are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered thyroxine, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The action of thyroxine results in the regulation of various metabolic processes. It can reverse many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state .
Action Environment
The action of thyroxine can be influenced by various environmental factors. For instance, several medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of thyroxine, or can alter the secretion of TSH . Therefore, the efficacy and stability of thyroxine can be affected by these factors.
Safety and Hazards
Direcciones Futuras
Thyroxine-13C6 has important application value in scientific research. It can be used to study the synthetic and metabolic pathways of thyroxine and to gain insight into the body’s thyroid function . In addition, it can also be used as a stable isotope tracer for the study of energy metabolism, protein synthesis, and other biochemical processes .
Análisis Bioquímico
Biochemical Properties
Thyroxine-13C6 plays a crucial role in various biochemical reactions, primarily related to thyroid hormone metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is type 1 and type 2 iodothyronine deiodinase, which convert thyroxine (T4) into the more active triiodothyronine (T3) by removing an iodine atom. This conversion is essential for regulating the biological activity of thyroid hormones. Thyroxine-13C6 also interacts with thyroid hormone receptors, which are nuclear receptors that mediate the hormone’s effects on gene expression. These interactions are critical for the regulation of metabolic processes, growth, and development .
Cellular Effects
Thyroxine-13C6 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In different cell types, thyroxine-13C6 can modulate the expression of genes involved in metabolism, growth, and differentiation. It affects cell signaling pathways by binding to thyroid hormone receptors, which then interact with specific DNA sequences to regulate gene transcription. This regulation can lead to changes in cellular metabolism, such as increased oxygen consumption, enhanced mitochondrial activity, and altered lipid and carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of action of thyroxine-13C6 involves its binding to thyroid hormone receptors in the nucleus of target cells. Upon binding, the receptor-hormone complex undergoes a conformational change that allows it to interact with thyroid hormone response elements on DNA. This interaction regulates the transcription of target genes, leading to changes in protein synthesis and cellular function. Additionally, thyroxine-13C6 can influence non-genomic pathways by interacting with integrin receptors on the cell membrane, which can activate intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thyroxine-13C6 can change over time due to its stability and degradation. Studies have shown that thyroxine-13C6 is relatively stable when stored under appropriate conditions, such as at -20°C in methanol with 0.1N ammonia. Over extended periods, it may degrade, leading to reduced efficacy in biochemical assays. Long-term exposure to thyroxine-13C6 in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of thyroxine-13C6 vary with different dosages in animal models. At low doses, thyroxine-13C6 can enhance metabolic activity and promote growth and development. At high doses, it can lead to toxic effects, such as hyperthyroidism, characterized by increased heart rate, weight loss, and elevated body temperature. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These studies are essential for understanding the safe and effective use of thyroxine-13C6 in therapeutic applications .
Metabolic Pathways
Thyroxine-13C6 is involved in several metabolic pathways, primarily related to thyroid hormone metabolism. It is converted into triiodothyronine (T3) by the action of iodothyronine deiodinases. This conversion is crucial for regulating the hormone’s biological activity. Thyroxine-13C6 also affects metabolic flux by influencing the rates of anabolic and catabolic reactions in target tissues. It can alter metabolite levels, such as glucose and lipids, by regulating the expression of genes involved in their metabolism .
Transport and Distribution
Thyroxine-13C6 is transported and distributed within cells and tissues through specific transporters and binding proteins. In the bloodstream, it binds to thyroid hormone-binding globulin, transthyretin, and albumin, which facilitate its transport to target tissues. Within cells, thyroxine-13C6 can be transported into the nucleus, where it interacts with thyroid hormone receptors to exert its effects. The localization and accumulation of thyroxine-13C6 in specific tissues are essential for its biological activity .
Subcellular Localization
The subcellular localization of thyroxine-13C6 is primarily in the nucleus, where it binds to thyroid hormone receptors and regulates gene expression. It can also be found in the cytoplasm and mitochondria, where it influences non-genomic pathways and mitochondrial activity. The targeting of thyroxine-13C6 to specific cellular compartments is mediated by post-translational modifications and interactions with transport proteins. These localization patterns are crucial for its diverse biological functions .
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i4+1,5+1,7+1,8+1,9+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-DOEZJOBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Thyroxine-13C6 in the proposed FT4 reference measurement procedure?
A1: Thyroxine-13C6 is used as an internal standard in the liquid chromatography tandem mass spectrometry (LC-MS/MS) analysis of FT4 []. Internal standards are crucial in analytical chemistry to correct for variations during sample preparation and analysis, ultimately improving the accuracy and reliability of the measurements.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)









